N'-(4-bromophenyl)-3-methylbutanehydrazide
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Overview
Description
N’-(4-bromophenyl)-3-methylbutanehydrazide is an organic compound that belongs to the class of hydrazides. It features a bromophenyl group attached to a hydrazide moiety, making it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)-3-methylbutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 3-methylbutanehydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-(4-bromophenyl)-3-methylbutanehydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)-3-methylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N’-(4-bromophenyl)-3-methylbutanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-bromophenyl)-3-methylbutanehydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenylacetic acid derivatives
Uniqueness
N’-(4-bromophenyl)-3-methylbutanehydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
74306-00-6 |
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Molecular Formula |
C11H15BrN2O |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-3-methylbutanehydrazide |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)7-11(15)14-13-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
UCGFWLWQVLRSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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